
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid (2C5DPN) is a chlorinated derivative of nicotinic acid, which is an important component of the vitamin B3 family. It is a white powder with a molecular weight of 265.6 g/mol. 2C5DPN has a variety of uses in laboratory experiments, as it is known to possess several biochemical and physiological effects.
作用機序
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% is thought to act as an agonist of the nicotinic acid receptor (NAR). This receptor is involved in the regulation of lipid and glucose metabolism, and is thought to be involved in the regulation of gene expression. The agonistic activity of 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% is thought to be mediated by its ability to bind to the NAR and activate it, which in turn activates downstream signaling pathways that lead to the regulation of gene expression.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in lipid and glucose metabolism, as well as to regulate the expression of genes involved in the regulation of these processes. In addition, it has been shown to possess anti-inflammatory and antioxidant properties, and to reduce the levels of LDL cholesterol and triglycerides in the blood.
実験室実験の利点と制限
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and is relatively stable under a variety of conditions. In addition, it has been shown to be effective in a variety of biological assays, including those involving the regulation of gene expression. However, it has some limitations as well. For example, it has a relatively short half-life in vivo, and it is not known to be effective in humans.
将来の方向性
There are several potential future directions for 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% research. One potential direction is to further study its effects on gene expression, in order to better understand its mechanism of action. Additionally, further studies could be conducted to investigate its potential use as an anti-inflammatory and antioxidant agent, as well as its potential use in the treatment of metabolic disorders such as type 2 diabetes. Furthermore, further studies could be conducted to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies could be conducted to investigate its potential use as a dietary supplement.
合成法
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% can be synthesized in a two-step procedure. The first step involves the reaction of 3,5-dicarboxybenzaldehyde with sodium nitrite in a mixture of glacial acetic acid and water. This reaction produces 3,5-dicarboxyphenylhydrazine, which is then chlorinated in the second step with thionyl chloride in acetonitrile. The resulting product is 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%.
科学的研究の応用
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effect of nicotinic acid on the activity of enzymes in the liver, as well as its effect on the regulation of gene expression. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for metabolic disorders such as type 2 diabetes. Furthermore, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
特性
IUPAC Name |
5-(5-carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO6/c15-11-10(14(21)22)4-9(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQIGTWYNTSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688290 |
Source


|
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-28-3 |
Source


|
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




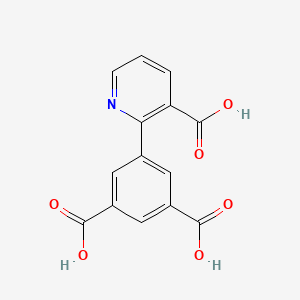

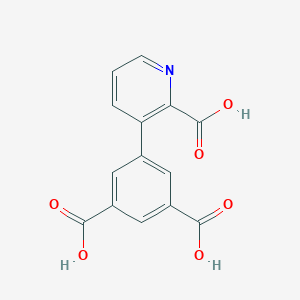
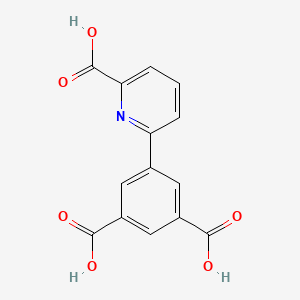

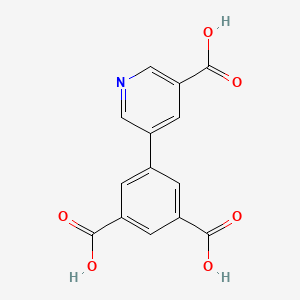
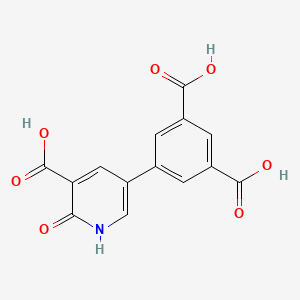
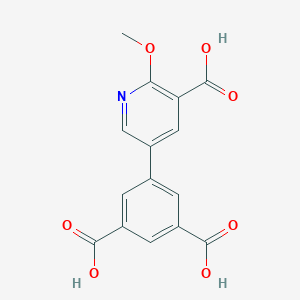
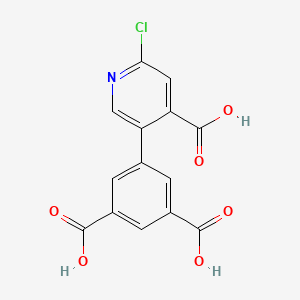
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393919.png)